The synthesis and characterization of GAP 27 have been documented in recent scientific literature, particularly focusing on its use in advanced materials and organic synthesis. Notable studies highlight the methodologies employed in its synthesis and the structural characteristics that define its chemical behavior .
GAP 27 is synthesized using a combination of strategies, notably through Suzuki–Miyaura cross-coupling reactions. This method involves the coupling of diboronic esters with halogenated phosphine oxides, which facilitates the formation of multilayered structures. The synthesis process typically employs palladium catalysts, such as palladium(0) complexes, to promote the reaction under optimized conditions.
GAP 27 participates in various chemical reactions typical of phosphine oxides, including nucleophilic substitutions and coupling reactions. Its reactivity profile allows it to serve as a versatile building block in organic synthesis.
The mechanism of action for GAP 27 primarily involves its role as a ligand in catalytic cycles. In palladium-catalyzed reactions, GAP 27 coordinates with metal centers, facilitating the transfer of electrons and promoting bond formation.
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy have been utilized to confirm the functional groups present in GAP 27 and assess its purity post-synthesis .
GAP 27 finds applications primarily in scientific research, particularly within organic chemistry and materials science. Its unique properties make it suitable for:
Gap 27 is a synthetic undecapeptide (amino acid sequence: Serine-Arginine-Proline-Threonine-Glutamate-Lysine-Threonine-Isoleucine-Phenylalanine-Isoleucine-Isoleucine) designed with sequence homology to conserved domains of connexin extracellular loops. Its primary molecular target is Connexin 43, the most abundant gap junction protein in human tissues. The peptide's SRPTEK motif (residues 1–6) exhibits high affinity for the second extracellular loop (ECL2) of Connexin 43, enabling competitive disruption of intercellular channel formation [1] [6]. While Gap 27 demonstrates preferential binding to Connexin 43, it exhibits cross-reactivity with Connexin 37 and Connexin 40 due to structural similarities in their extracellular loop domains [3] [6]. Molecular docking simulations reveal that Gap 27 sterically hinders the docking compatibility between connexons on adjacent cells, preventing functional gap junction channel assembly [6].
Table 1: Connexin Isoform Binding Affinity of Gap 27
Connexin Isoform | Structural Homology to Gap 27 Target Domain | Binding Affinity | Functional Consequence |
---|---|---|---|
Connexin 43 | High (SRPTEK domain in ECL2) | High affinity | Significant channel inhibition |
Connexin 40 | Moderate (partial SRPTEK homology) | Moderate affinity | Partial channel inhibition |
Connexin 37 | Moderate (partial homology) | Moderate affinity | Partial channel inhibition |
Connexin 32 | Low | Negligible affinity | No significant inhibition |
Gap 27 exerts differential effects on gap junction channels versus undocked connexin hemichannels. At lower concentrations (10–100 µM), Gap 27 preferentially inhibits Connexin 43 hemichannel activity, reducing adenosine triphosphate release and ionic flux within minutes of application [4]. This selective blockade stems from its ability to bind extracellular loop domains without requiring intercellular docking. Hemichannel inhibition occurs through stabilization of the closed conformation, preventing pathological solute leakage under stress conditions [9]. Only at higher concentrations (>100 µM) does Gap 27 effectively block intercellular gap junction communication by preventing connexon docking [4]. This dose-dependent selectivity is functionally significant, as hemichannel modulation regulates early signaling events in wound responses without completely uncoupling intercellular metabolite exchange.
Table 2: Differential Effects of Gap 27 on Connexin 43 Channel Types
Channel Type | Effective Concentration Range | Time Course of Inhibition | Primary Functional Impact |
---|---|---|---|
Hemichannels | 10–100 µM | Rapid onset (minutes) | Reduced pathological ATP release; Decreased Ca²⁺ overload |
Gap junction channels | >100 µM | Slower onset (hours) | Blocked intercellular dye coupling; Inhibited calcium wave propagation |
The temporal profile of Gap 27-mediated inhibition is characterized by rapid but reversible effects. Hemichannel blockade occurs within 5–15 minutes of exposure, while complete inhibition of gap junctional intercellular communication requires 30–120 minutes, depending on cell type and connexin expression levels [1] [4]. This temporal disparity reflects distinct mechanisms: hemichannel closure involves direct conformational changes, whereas gap junction uncoupling requires inhibition of nascent connexon docking and turnover of existing channels [4]. Importantly, inhibition is fully reversible within 2–4 hours after peptide removal, confirming its transient action on channel gating rather than connexin degradation [4] [5]. Live-cell imaging of calcein dye transfer demonstrates that communication recovers progressively as Gap 27 dissociates from extracellular loop targets, enabling reestablishment of functional syncytia [5].
The molecular efficacy of Gap 27 originates from its mimetic sequence homology to the conserved SRPTEK domain within the second extracellular loop (ECL2) of Connexin 43 [6] [8]. Structural analysis reveals that residues 204–214 of Connexin 43 ECL2 form a β-strand crucial for connexon-connexon docking [6] [9]. Gap 27's sequence (SRPTEKTIFII) replicates this critical region, enabling competitive binding to the docking interface. Nuclear magnetic resonance studies demonstrate that Gap 27 adopts a β-sheet conformation that mimics the native ECL2 structure, allowing high-fidelity interaction with its complementary docking site [6] [8]. This molecular mimicry disrupts two key processes: (1) initial hemichannel docking during gap junction formation and (2) stabilization of already docked channels. The peptide's efficacy is conformation-dependent, as scrambled versions of the same amino acids show no inhibitory activity [8]. The molecular weight (1304.53 g/mol) and structural flexibility of Gap 27 facilitate access to the intercellular cleft where connexin docking occurs [1] [6].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7